molecular formula C15H24 B12339668 Benzene, 2-heptyl-1,3-dimethyl-

Benzene, 2-heptyl-1,3-dimethyl-

Cat. No.: B12339668
M. Wt: 204.35 g/mol
InChI Key: UGROAPWGDWIUPC-UHFFFAOYSA-N
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Description

Benzene, 2-heptyl-1,3-dimethyl- is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a heptyl group at the second position and two methyl groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, 2-heptyl-1,3-dimethyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with heptyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of benzene derivatives often employs similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzene, 2-heptyl-1,3-dimethyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that can undergo further transformations. These interactions can affect various biochemical pathways and cellular processes .

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

2-heptyl-1,3-dimethylbenzene

InChI

InChI=1S/C15H24/c1-4-5-6-7-8-12-15-13(2)10-9-11-14(15)3/h9-11H,4-8,12H2,1-3H3

InChI Key

UGROAPWGDWIUPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C=CC=C1C)C

Origin of Product

United States

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